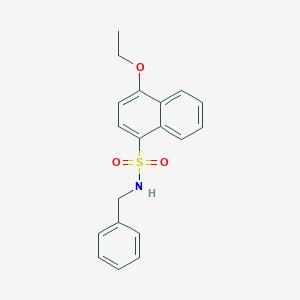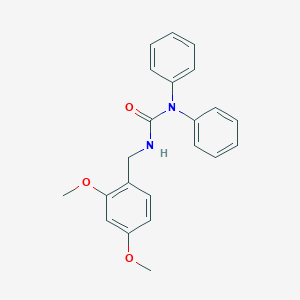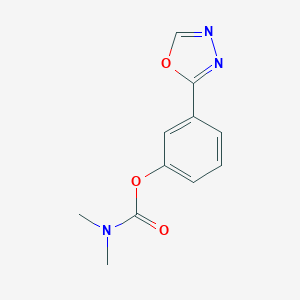
N-benzyl-4-ethoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C19H19NO3S and a molecular weight of 341.42 g/mol . The compound is known for its unique structure, which includes a naphthalene ring substituted with benzyl and ethoxy groups, as well as a sulfonamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethoxynaphthalene-1-sulfonamide typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-4-ethoxynaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions produce amines or alcohols. Substitution reactions result in various substituted sulfonamide derivatives .
Applications De Recherche Scientifique
N-benzyl-4-ethoxynaphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: this compound is being explored for its potential therapeutic properties, including its use as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as antimicrobial activity and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-benzyl-4-ethoxynaphthalene-1-sulfonamide include:
- N-benzyl-4-ethoxy-1-naphthalenesulfonamide
- N-benzyl-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-benzyl-4-(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl-N-ethylaniline .
Uniqueness
This compound stands out due to its unique combination of a naphthalene ring with benzyl and ethoxy substituents, along with a sulfonamide functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
N-benzyl-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-14-15-8-4-3-5-9-15/h3-13,20H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRAZVIRKTPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea](/img/structure/B497320.png)
![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol](/img/structure/B497321.png)





![7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497329.png)

![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)
